molecular formula C10H5F3O2 B13162450 (3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester

(3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester

Katalognummer: B13162450
Molekulargewicht: 214.14 g/mol
InChI-Schlüssel: IIRGPUYHBQGYHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, along with a propynoic acid methyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester typically involves the reaction of 3,4,5-trifluorophenylacetylene with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or potassium carbonate, which facilitates the formation of the ester linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

(3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity and binding affinity to certain proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3,4,5-Trifluoro-phenyl)-acetic acid methyl ester
  • (3,4,5-Trifluoro-phenyl)-propionic acid methyl ester
  • (3,4,5-Trifluoro-phenyl)-butynoic acid methyl ester

Uniqueness

(3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester is unique due to the presence of both trifluoromethyl groups and a propynoic acid ester functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C10H5F3O2

Molekulargewicht

214.14 g/mol

IUPAC-Name

methyl 3-(3,4,5-trifluorophenyl)prop-2-ynoate

InChI

InChI=1S/C10H5F3O2/c1-15-9(14)3-2-6-4-7(11)10(13)8(12)5-6/h4-5H,1H3

InChI-Schlüssel

IIRGPUYHBQGYHV-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C#CC1=CC(=C(C(=C1)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.